{[Methoxy(phenyl)methyl]selanyl}benzene
Description
Properties
CAS No. |
120455-17-6 |
|---|---|
Molecular Formula |
C14H14OSe |
Molecular Weight |
277.23 g/mol |
IUPAC Name |
[methoxy(phenyl)methyl]selanylbenzene |
InChI |
InChI=1S/C14H14OSe/c1-15-14(12-8-4-2-5-9-12)16-13-10-6-3-7-11-13/h2-11,14H,1H3 |
InChI Key |
XHPMMODLRUWHLA-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methoxy vs. Halogen Substituents
- Methoxy Substituents : In a structure-activity relationship (SAR) study, para-methoxy groups on the benzene ring (e.g., compounds 18 and 19) demonstrated moderate inhibitory activity (IC₅₀ ~5–10 µM) in enzyme assays. This activity is attributed to the electron-donating nature of the methoxy group, which enhances π-π stacking or hydrogen bonding with target proteins .
- Chlorine Substituents : Chlorine at the para position (e.g., compounds 23 and 24) showed comparable activity to methoxy-substituted analogs, likely due to its moderate electron-withdrawing effect and hydrophobic interactions .
- Methyl Substituents : Para-methyl substitution (e.g., compounds 20 and 21) abolished activity entirely, suggesting steric hindrance or reduced electronic compatibility with target binding pockets .
Synergistic Substituent Effects
Activity can be restored in para-methyl-substituted compounds when combined with ortho-xylene at R2 and 4-bromo-2-methyl benzothiazole at R3 (e.g., compound 27). This highlights the importance of balancing steric bulk and electronic effects across multiple positions .
Table 1: Inhibitory Activity of Select Analogous Compounds
| Compound ID | R1 Substituent | R2 Substituent | R3 Substituent | IC₅₀ (µM) |
|---|---|---|---|---|
| 12 | None | 2,4-thiazole | 4-bromo-2-methyl phenyl | 0.8 |
| 18 | para-methoxy | 2,4-thiazole | Phenyl | 5.2 |
| 23 | para-chloro | 2,4-thiazole | Phenyl | 6.7 |
| 27 | para-methyl | ortho-xylene | 4-bromo-2-methyl benzothiazole | 1.5 |
Comparison with Bibenzyl Derivatives
Bibenzyls, such as erianin and moscatilin, share structural similarities with {[Methoxy(phenyl)methyl]selanyl}benzene, particularly in their aromatic substitution patterns:
- Erianin : Contains methoxy and hydroxyl groups at meta and para positions. It exhibits potent anticancer activity (IC₅₀ <1 µM in some cell lines) due to interactions with tubulin or apoptosis pathways .
- This compound : The selenium atom may confer redox-modulating properties distinct from oxygen-based bibenzyls. However, its biological activity remains less characterized compared to erianin.
Corrosion Inhibition Properties
Methoxy and methyl groups in aromatic inhibitors exhibit comparable corrosion inhibition efficiencies (~76–82%) due to their similar Hammett sigma constants (σ = −0.22 for methoxy, σ = −0.17 for methyl). Both substituents enhance electron density at active sites, facilitating adsorption onto metal surfaces . This suggests that this compound could serve as a corrosion inhibitor, though its selenium moiety may introduce unique interfacial interactions.
Table 2: Hammett Constants and Inhibition Efficiencies
| Substituent | σ (Hammett Constant) | Inhibition Efficiency (%) |
|---|---|---|
| Methoxy | −0.22 | 82 |
| Methyl | −0.17 | 80 |
| Hydrogen | 0.00 | 76 |
Crystallographic and Packing Behavior
In crystal structures of methoxy-substituted aromatics, intermolecular interactions such as C–H···O hydrogen bonding (e.g., between methoxy oxygen and adjacent phenyl hydrogens) stabilize molecular packing. For example, in ketone1, C13–H13···O3 interactions (distance: ~2.70 Å) contribute to lattice stability . This compound may exhibit similar packing behavior, though the selenium atom could alter bond angles and van der Waals interactions.
Q & A
Q. What are the established synthetic routes for {[Methoxy(phenyl)methyl]selanyl}benzene, and what experimental conditions optimize yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1 : React phenylmethanol derivatives with selenating agents (e.g., selenium halides) under inert conditions to introduce the selanyl group.
- Step 2 : Methoxy group incorporation via Williamson ether synthesis, using methoxide ions and a phenylmethyl intermediate.
- Critical Parameters : Temperature (0–5°C for selenation to avoid decomposition), solvent polarity (tetrahydrofuran or dichloromethane), and stoichiometric control to minimize diselenide byproducts .
- Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate) and characterization by <sup>1</sup>H/<sup>13</sup>C NMR to confirm regioselectivity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : <sup>77</sup>Se NMR is critical for confirming selanyl group integration (δ ~200–400 ppm). Coupling patterns in <sup>1</sup>H NMR resolve methoxy (-OCH3) and phenyl protons .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]<sup>+</sup>) and selenium isotopic patterns .
- X-ray Crystallography : Resolves steric effects of the methoxy-phenyl-selanyl substituents, particularly in asymmetric derivatives .
Q. How does pH and temperature influence the stability of this compound in aqueous and organic solvents?
- Methodological Answer :
- Aqueous Stability : Stable in pH 5–9 (analogous to methoxybenzene derivatives), but hydrolyzes under strongly acidic (pH < 3) or alkaline (pH > 10) conditions, releasing selenol byproducts. Buffered solutions (e.g., phosphate buffer) are recommended for biological assays .
- Thermal Stability : Decomposes above 150°C in open air. Storage under argon at –20°C prevents oxidation of the selanyl group .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the selanyl group in cross-coupling reactions?
- Methodological Answer :
- Radical Pathways : The selanyl group participates in single-electron transfer (SET) reactions, enabling C–Se bond cleavage under UV light or with initiators like AIBN. This facilitates Suzuki-Miyaura couplings with aryl boronic acids .
- Electrophilic Substitution : The selenium atom’s polarizability enhances electrophilic aromatic substitution at the para position of the methoxy group. Computational studies (DFT) show lower activation energy for selanyl-directed reactions compared to thioethers .
Q. How can computational modeling (e.g., DFT) predict the electronic structure and reaction pathways of this compound?
- Methodological Answer :
- DFT Workflow :
Optimize geometry using B3LYP/6-31G(d) for C, H, O and LANL2DZ for Se.
Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
Simulate reaction coordinates (e.g., C–Se bond dissociation) to identify transition states .
- Contradictions : Discrepancies between experimental and theoretical bond lengths (e.g., Se–C vs. S–C) require calibration with crystallographic data .
Q. What strategies resolve contradictions in reported biological activity data for selanyl-containing aromatic compounds?
- Methodological Answer :
- In Vitro Assay Design :
- Use standardized cell lines (e.g., HeLa, MCF-7) and control for selenium’s inherent toxicity via dose-response curves (IC50 values).
- Compare with negative controls (e.g., methoxybenzene without selanyl) to isolate bioactivity .
- Data Normalization : Account for batch-to-batch variability in selenium content using ICP-MS quantification .
Data Contradiction Analysis
Q. Why do some studies report divergent stability profiles for selanyl-aromatic compounds?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the selanyl group via solvation, while protic solvents (e.g., methanol) accelerate hydrolysis. Conflicting reports may arise from solvent choice .
- Impurity Interference : Trace oxidants (e.g., peroxides in ethers) can oxidize Se(II) to Se(IV), altering reactivity. Purity verification via TLC or HPLC is critical .
Methodological Recommendations
- Synthetic Reproducibility : Document exact stoichiometry of selenating agents (e.g., PhSeCl vs. PhSeBr) and reaction times to ensure reproducibility .
- Safety Protocols : Handle selanyl compounds in a fume hood due to potential toxicity; use chelating agents (e.g., EDTA) in waste disposal to sequester selenium .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
